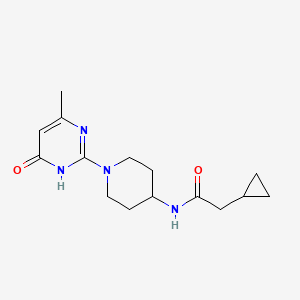
Ethyl 2-(2-phenoxybenzamido)thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-phenoxybenzamido)thiazole-4-carboxylate is a type of organic medicinal compound . It is a significant class of 2-aminothiazoles, which are utilized as starting materials for the synthesis of a diverse range of heterocyclic analogues . These analogues have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .
Synthesis Analysis
The synthesis of similar compounds, such as ethyl 2-aminothiazole-4-carboxylate derivatives, has been achieved through various reactions, including sulfonation and sulfonamide coupling . These compounds were synthesized from commercially available ethyl 2-aminothiazole-4-carboxylate .Molecular Structure Analysis
The molecular structure of similar compounds, such as thiazolyl benzenesulfonamide carboxylates, has been studied using various techniques . The basic structural moiety, (4-methyl-2-amido)thiazole-5-carboxylate, plays a crucial role in the binding affinity of newer thiazole-5-carboxylates .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds, such as ethyl 2-aminothiazole-4-carboxylate derivatives, include reactions like sulfonation and sulfonamide coupling . These reactions were optimized for better yields and clean reaction profiles .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as Ethyl 2-aminothiazole-4-carboxylate, have been characterized . For instance, it has a pale cream to cream to pale yellow appearance, and a melting point of 174.0-181.0°C .Applications De Recherche Scientifique
Synthesis and Characterization
Thiazole derivatives, including Ethyl 2-(2-phenoxybenzamido)thiazole-4-carboxylate, have been synthesized and characterized using various analytical techniques. A study by Haroon et al. (2019) detailed the synthesis of ethyl-2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives, characterized by 1H NMR, 13C NMR, FT-IR, UV–Vis, and SC-XRD techniques. The study also employed Density Functional Theory (DFT) for understanding the compounds' properties, including nonlinear optical (NLO) characteristics, indicating their potential in technology applications due to their significant NLO character compared to urea molecules (Haroon et al., 2019).
Anticancer Activity
The potential anticancer activity of thiazole derivatives has been explored. Abdel-Motaal et al. (2020) synthesized new heterocycles from ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, showing potent activity against colon HCT-116 human cancer cell lines. This highlights the role of thiazole derivatives in developing novel anticancer agents (Abdel-Motaal, Alanzy, & Asem, 2020).
Antioxidant and Antimicrobial Activities
Thiazole derivatives have shown promising antioxidant and antimicrobial activities. Raghavendra et al. (2016) synthesized compounds with profound antioxidant potential, indicating the potential use of these derivatives in treating oxidative stress-related disorders (Raghavendra et al., 2016). Furthermore, the antimicrobial evaluation of thiazolo[4,5-d]pyrimidines, starting from ethyl 4-amino-2,3-dihydro-3-methyl-2-thio-xothiazole-5-carboxylate, revealed significant inhibitory effects against Gram-positive bacteria and yeasts, showcasing the potential of thiazole derivatives in developing new antimicrobial agents (Balkan, Urgun, & Özalp, 2001).
Material Science and Optoelectronic Applications
The study on the synthesis, crystal structure, and properties of thiazole derivatives by Haroon et al. (2020) further emphasizes the relevance of these compounds in material science and optoelectronic applications. The research showcased how these derivatives exhibit notable nonlinear optical properties, suggesting their utility in developing NLO materials for optoelectronic applications (Haroon et al., 2020).
Mécanisme D'action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives are known to interact with various targets, leading to a range of biological effects . For instance, some thiazole derivatives have been found to inhibit the enzyme UDP-N-acetylmuramate/L-alanine ligase, which plays a crucial role in bacterial cell wall synthesis . By targeting this enzyme, the integrity of the bacterial cell can be dismantled, ultimately resulting in bacterial cell death .
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives, it is likely that multiple pathways are affected .
Result of Action
Based on the known activities of thiazole derivatives, it can be inferred that this compound may have a range of effects, including antimicrobial, antifungal, and potentially antitumor effects .
Orientations Futures
The future directions for research on compounds like Ethyl 2-(2-phenoxybenzamido)thiazole-4-carboxylate could involve further evaluation of their antibacterial and antifungal potential . Compounds having a hydroxyl group substituted on the benzene ring, for instance, possess strong binding affinity and could be considered to act as antagonists against target enzymes .
Propriétés
IUPAC Name |
ethyl 2-[(2-phenoxybenzoyl)amino]-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-2-24-18(23)15-12-26-19(20-15)21-17(22)14-10-6-7-11-16(14)25-13-8-4-3-5-9-13/h3-12H,2H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFWMHDFUNEPTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-phenoxybenzamido)thiazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2989322.png)

![Methyl 5-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2989325.png)

![1-(Tert-butyl)-4-{[(cyclopropylcarbonyl)oxy]imino}cyclohexane](/img/structure/B2989327.png)
![4-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzamide oxalate](/img/structure/B2989330.png)
![5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2989332.png)
![1-(Chloromethyl)-3-(2,6-dimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2989333.png)
![4-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide](/img/structure/B2989336.png)
![3-nitro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide](/img/structure/B2989338.png)
![N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2989339.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2989343.png)
![8-(3-((4-fluorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989345.png)